molecular formula C22H17BrN2O B11619393 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11619393
M. Wt: 405.3 g/mol
InChI Key: RLHPSKHRDKGWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is an organic compound with a complex structure that includes bromophenyl, phenyl, and phenylamino groups

Preparation Methods

The synthesis of 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the catalytic esterification of p-bromophenylacetic acid to prepare methyl p-bromophenylacetate, which is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. This intermediate is cyclized with formamidine hydrochloride to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is then chlorinated to give the final product .

Chemical Reactions Analysis

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C22H17BrN2O

Molecular Weight

405.3 g/mol

IUPAC Name

4-anilino-2-(4-bromophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C22H17BrN2O/c23-17-13-11-16(12-14-17)21-15-20(24-18-7-3-1-4-8-18)22(26)25(21)19-9-5-2-6-10-19/h1-15,21,24H

InChI Key

RLHPSKHRDKGWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.